5-Bromo-4-chloropyrimidin-2-ol CAS number and properties
5-Bromo-4-chloropyrimidin-2-ol CAS number and properties
An In-Depth Technical Guide to 5-Bromo-4-chloropyrimidin-2-ol (CAS: 1240595-19-0)
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-4-chloropyrimidin-2-ol is a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug development. As a trifunctional scaffold, it possesses three distinct reactive sites that can be selectively manipulated, making it a valuable building block for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, a chlorine atom, and a hydroxyl group on the pyrimidine core allows for a diverse range of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and alkylations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its key reactivities, and essential safety considerations, designed for scientists and professionals in the field.
A critical aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the -ol and -one forms. This dynamic process influences its reactivity and physicochemical properties.
Caption: Proposed synthetic workflow for 5-Bromo-4-chloropyrimidin-2-ol.
Experimental Protocol: A Proposed Methodology
This protocol is a representative, non-validated procedure based on analogous transformations. [1][2]Researchers must perform their own optimization and safety assessments.
Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine
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To a solution of 2-hydroxypyrimidine (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 5-Bromo-2,4-dichloropyrimidine
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To the crude 5-Bromo-2-hydroxypyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) and a catalytic amount of an amine base such as N,N-diisopropylethylamine (DIPEA).
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Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
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Carefully quench the reaction by pouring it onto crushed ice.
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Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution, dry, and concentrate to afford the dichlorinated intermediate.
Step 3: Selective Hydrolysis to 5-Bromo-4-chloropyrimidin-2-ol
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Dissolve the 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in a solvent such as tetrahydrofuran (THF).
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Cool the solution to 0 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.
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Stir the reaction at low temperature, monitoring closely to avoid di-substitution.
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Upon consumption of the starting material, acidify the mixture with dilute HCl to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Purification: The final compound can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Part 3: Chemical Reactivity and Synthetic Utility
The utility of 5-Bromo-4-chloropyrimidin-2-ol as a synthetic intermediate stems from its three addressable functional groups. The chlorine at the C4 position is the most labile group for nucleophilic aromatic substitution (SNAᵣ), while the bromine at C5 is ideal for metal-catalyzed cross-coupling reactions.
Caption: Primary sites of reactivity on the pyrimidine scaffold.
Protocol 1: Nucleophilic Aromatic Substitution at C4
The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C4-chloro group an excellent leaving group for SNAᵣ reactions. [3][4]
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Dissolve 5-Bromo-4-chloropyrimidin-2-ol (1.0 eq) and the desired nucleophile (e.g., a primary or secondary amine, 1.1 eq) in a polar aprotic solvent like isopropanol or DMF.
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Add a non-nucleophilic base such as DIPEA (2.0 eq) to act as a scavenger for the HCl byproduct.
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Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by LC-MS).
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Cool the reaction, dilute with water, and extract the product with an organic solvent.
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Purify the product via chromatography or recrystallization.
Causality: The use of a polar aprotic solvent stabilizes the charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAᵣ. The base is crucial to neutralize the generated acid, which would otherwise protonate the nucleophile, rendering it inactive.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
The C5-bromo position is well-suited for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. [5][6]
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To a degassed mixture of a suitable solvent (e.g., 1,4-dioxane/water), add 5-Bromo-4-chloropyrimidin-2-ol (1.0 eq), the desired boronic acid or ester (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq).
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Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq).
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Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 80-100 °C for 2-12 hours.
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After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Dilute the filtrate with water and extract with an organic solvent.
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Purify the product by standard methods.
Causality: The palladium catalyst is essential for the oxidative addition, transmetalation, and reductive elimination cycle that constitutes the Suzuki reaction. The base activates the boronic acid, and the inert atmosphere prevents the oxidation and deactivation of the Pd(0) active catalyst.
Part 4: Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for 5-Bromo-4-chloropyrimidin-2-ol. Therefore, a risk assessment must be performed based on the hazards of structurally similar compounds, such as other halogenated pyrimidines. [7][8][9]This compound should be handled only by qualified professionals in a well-ventilated chemical fume hood.
| Hazard Category | Inferred Risk and Precautionary Statement |
| Acute Toxicity | Based on analogs, may be harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). [8]Handle with appropriate personal protective equipment (PPE). |
| Skin Irritation | Likely to cause skin irritation (H315). [7][9]Wear chemical-resistant gloves (e.g., nitrile). |
| Eye Irritation | Likely to cause serious eye irritation or damage (H319/H318). [7][9]Wear safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation (H335). [7][9]Avoid breathing dust. |
| Handling | Use in a chemical fume hood. [10]Avoid formation of dust and aerosols. [10]Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents. |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Self-Validation: This hazard assessment is a predictive system based on the known toxicology of the core pyrimidine scaffold and its halogenated functional groups. The absence of specific data necessitates treating this compound with a high degree of caution, assuming it possesses the hazards of its most reactive analogs until empirical data becomes available.
Part 5: Applications in Research and Development
5-Bromo-4-chloropyrimidin-2-ol is not an end-product but a strategic intermediate. Its value lies in its potential to generate libraries of substituted pyrimidines for screening in drug discovery programs.
-
Kinase Inhibitors: The pyrimidine scaffold is a common core in many FDA-approved kinase inhibitors. The C4 position can be substituted with various amine-containing pharmacophores to interact with the hinge region of a kinase active site.
-
Antiviral/Anticancer Agents: Halogenated nucleoside analogs are a well-established class of therapeutic agents. This compound could serve as a precursor for novel nucleoside or non-nucleoside analogs. [11]* Combinatorial Chemistry: The orthogonal reactivity of the C4-Cl and C5-Br positions allows for sequential, selective derivatization, enabling the rapid synthesis of a diverse array of compounds from a single, advanced intermediate.
References
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